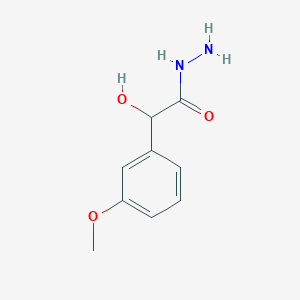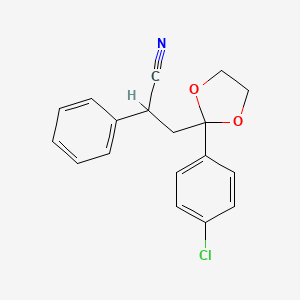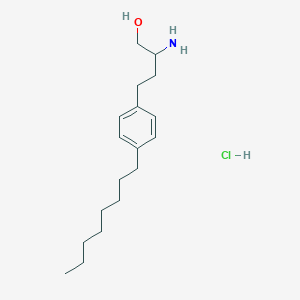
beta-Amino-4-octylbenzenebutanol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Amino-4-octylbenzenebutanol Hydrochloride: is a chemical compound with the molecular formula C18H31NO.HCl and a molecular weight of 313.91 g/mol . It is also known by its chemical name 2-Amino-4-(4-octylphenyl)butan-1-ol hydrochloride . This compound is used in various scientific research applications and has unique properties that make it valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Amino-4-octylbenzenebutanol Hydrochloride involves several steps. One common method is the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone . The reaction conditions typically include the use of a catalyst and a solvent-free medium to enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of stannous chloride as an antioxidant during the crystallization process . The product is then purified and characterized using techniques such as NMR, IR spectroscopy, and elemental analysis .
Chemical Reactions Analysis
Types of Reactions: beta-Amino-4-octylbenzenebutanol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, beta-Amino-4-octylbenzenebutanol Hydrochloride is used as a building block for synthesizing more complex molecules . It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biology, this compound is used in the study of cellular processes and molecular interactions . It is also used as a reagent in biochemical assays and as a tool for investigating biological pathways .
Medicine: In medicine, this compound is used in the development of new drugs and therapeutic agents .
Industry: In industry, this compound is used in the production of specialty chemicals and materials . It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of beta-Amino-4-octylbenzenebutanol Hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to beta-Amino-4-octylbenzenebutanol Hydrochloride include tolperisone, oxyfedrine, and sitagliptin . These compounds share a similar beta-aminoketone core and have comparable chemical properties .
Uniqueness: What sets this compound apart from these similar compounds is its unique structure, which includes an octyl group attached to the phenyl ring . This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H32ClNO |
|---|---|
Molecular Weight |
313.9 g/mol |
IUPAC Name |
2-amino-4-(4-octylphenyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H31NO.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)13-14-18(19)15-20;/h9-12,18,20H,2-8,13-15,19H2,1H3;1H |
InChI Key |
HGZRXPTWWBQXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
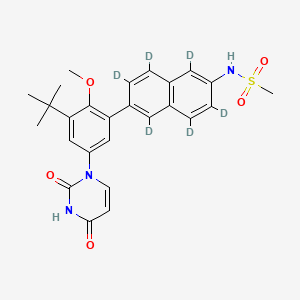

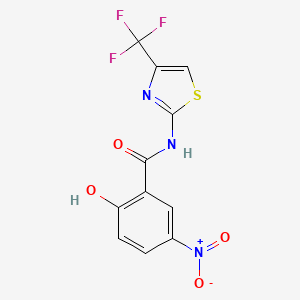
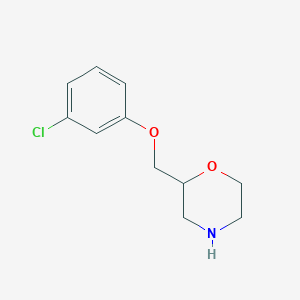
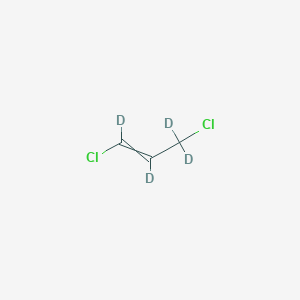

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
